MB-07344 sodium
Description
MB-07344 (sodium) is a liver-selective thyroid hormone receptor beta (TRβ) agonist with a binding affinity (Ki) of 2.17 nM for TRβ . It acts as the active metabolite of the prodrug MB-07811 (VK-2809), which is enzymatically converted to MB-07344 in the liver to achieve targeted therapeutic effects while minimizing systemic side effects . MB-07344 exhibits potent cholesterol-lowering activity, particularly in combination with statins like Atorvastatin, as demonstrated in preclinical studies involving rabbits, dogs, and monkeys . Its selectivity for TRβ over TRα (12-fold higher affinity for TRβ) ensures efficacy in regulating hepatic cholesterol metabolism without activating cardiac TRα receptors, thereby avoiding adverse cardiovascular effects .
Properties
Molecular Formula |
C19H25NaO5P |
|---|---|
Molecular Weight |
387.4 g/mol |
InChI |
InChI=1S/C19H25O5P.Na/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23;/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23); |
InChI Key |
VCCUKROEOMSJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel and practical method to synthesize MB-07344 involves the use of specific organic synthesis techniques . The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps, including the formation of key intermediates and final product purification.
Industrial Production Methods
Industrial production methods for MB-07344 (sodium) are not widely disclosed in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Metabolic Activation via CYP3A-Mediated Oxidation
MB-07344 is generated in vivo through the oxidative metabolism of its prodrug, MB07811, primarily mediated by cytochrome P450 3A (CYP3A) enzymes in liver microsomes . This conversion involves:
-
Reaction : MB07811 → MB07344 + glutathione conjugate (Compound 2)
-
Kinetic Parameters :
Parameter Value
|
|
|
|
|
|
|
|
The reaction is inhibited by clotrimazole (
), confirming CYP3A dominance . Intracellular studies in rat hepatocytes demonstrated rapid uptake of MB07811 and efficient conversion to MB07344 (
) .
Glutathione Conjugation
A secondary metabolic pathway involves glutathione conjugation , producing a stable adduct (Compound 2). This reaction mitigates potential oxidative stress and facilitates biliary excretion .
Pharmacokinetic Elimination Pathways
MB-07344 exhibits distinct pharmacokinetic properties:
Key Parameters in Sprague-Dawley Rats
| Parameter | MB07344 (5 mg/kg, i.v.) | MB07811 (3 mg/kg, i.v.) |
|---|---|---|
| Clearance (CL) | ||
| Volume of Distribution | ||
| Half-life ( | ||
| ) |
text| $$ 1.23 \, \text{h} $$ |
-
Biliary Excretion : >98% of MB-07344-derived radioactivity is eliminated via feces after intravenous administration, with 50% excreted within 1 hour .
-
Tissue Distribution : Highest concentrations occur in the liver, stomach, and intestines, with minimal bone accumulation (<5% of liver levels) .
Stability and Reactivity
-
Prodrug Activation : MB07811’s design ensures liver-specific activation, minimizing off-target effects .
-
Chemical Stability : MB-07344 remains stable in hepatocytes, with no significant degradation observed during in vitro assays .
Comparative Analysis with Prodrug MB07811
| Property | MB07344 | MB07811 |
|---|---|---|
| Oral Bioavailability | <1% | 39% |
| First-Pass Hepatic Extraction | Low | ~55% |
| Systemic Exposure ( | ||
| ) | ||
MB-07344’s targeted activation and efficient biliary excretion underscore its therapeutic potential for lipid disorders while minimizing systemic toxicity. Further clinical studies are warranted to validate these preclinical findings.
Scientific Research Applications
MB-07344 (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thyroid hormone receptor interactions.
Biology: Investigated for its role in regulating metabolic processes.
Medicine: Explored for its potential in treating hyperlipidemia and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new cholesterol-lowering therapies.
Mechanism of Action
Comparison with Similar Compounds
Selectivity and Mechanism of Action
MB-07344 distinguishes itself from non-selective thyroid hormone agonists through its TRβ specificity:
- TRβ vs. TRα Binding Affinity :
| Parameter | TRβ (Ki) | TRα (Ki) | Selectivity Ratio (TRβ:TRα) |
|---|---|---|---|
| MB-07344 (sodium) | 2.17 nM | 35.2 nM | 1:16.2 |
| Non-selective TR agonists | Comparable | Comparable | ~1:1 |
Efficacy in Combination Therapy
- Cholesterol Reduction in Animal Models :
| Species | Atorvastatin Alone (%) | MB-07344 + Atorvastatin (%) | Improvement |
|---|---|---|---|
| Rabbits | 25 | 45 | +20% |
| Dogs | 30 | 50 | +20% |
| Monkeys | 28 | 48 | +20% |
Prodrug Strategy for Enhanced Bioavailability
MB-07344's low oral bioavailability in rats and monkeys necessitated the development of prodrugs like MB-07811 (VK-2809) . This approach contrasts with carboxylic acid-based TR agonists, which exhibit higher bioavailability but lack liver specificity. Key advantages of the prodrug strategy include:
- Liver-Targeted Activation : MB-07811 is selectively metabolized in the liver, ensuring high local concentrations of MB-07344 while minimizing systemic exposure .
- Clinical Safety: Phase 1/2 trials of MB-07811 showed significant reductions in LDL cholesterol (up to 30%) and triglycerides (up to 40%) without cardiac adverse events, a critical improvement over non-selective TR agonists .
Comparison with Carboxylic Acid Analogues
Carboxylic acid-containing TR agonists (e.g., Sobetirome) exhibit broader systemic activation, including cardiac TRα receptors, which can lead to arrhythmias and increased heart rate . In contrast, MB-07344:
- Fully activates mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) in the liver, a marker of hepatic TRβ agonism, without affecting heart tissue .
Q & A
Basic: What are the standard analytical techniques for characterizing MB-07344 (sodium) purity and structural integrity?
Methodological Answer:
To ensure compound integrity, researchers should employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm molecular structure and detect impurities. Quantitative NMR can assess purity .
- High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or mass spectrometry to quantify purity and identify degradation products. Method validation (e.g., linearity, LOD/LOQ) is critical .
- Elemental Analysis: Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry .
- Thermogravimetric Analysis (TGA): Monitor thermal stability and hydrate/solvate formation .
Basic: How should researchers design controlled experiments to evaluate MB-07344's pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
Key considerations include:
- Dose-Ranging Studies: Start with subtherapeutic to supratherapeutic doses to establish linearity in absorption and clearance. Use at least three dose levels .
- Sampling Schedule: Collect plasma/tissue samples at intervals (e.g., 5 min to 48 hrs post-administration) to capture distribution and elimination phases .
- Control Groups: Include vehicle controls and comparator compounds (if applicable). Randomize animal cohorts to minimize bias .
- Analytical Validation: Ensure LC-MS/MS methods for quantifying MB-07344 meet FDA/EMA guidelines for accuracy, precision, and matrix effects .
Advanced: How can researchers resolve contradictions in reported biological activity data for MB-07344 across studies?
Methodological Answer:
Address discrepancies through:
- Meta-Analysis: Systematically aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based), pH, and temperature .
- Sensitivity Analysis: Test activity under divergent conditions (e.g., ionic strength, co-solvents) to identify critical experimental factors .
- Orthogonal Assays: Validate findings using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Replication Protocols: Publish detailed methods, including raw data and statistical code, to enable independent verification .
Advanced: What strategies optimize MB-07344 synthesis yield while minimizing sodium-related byproducts?
Methodological Answer:
- Reaction Stoichiometry: Precisely control sodium precursor ratios (e.g., NaHCO vs. NaOH) to avoid excess sodium salts .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity .
- In-Line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
- Byproduct Profiling: Employ mass spectrometry to identify sodium adducts and adjust purification protocols (e.g., column chromatography gradients) .
Basic: What ethical and methodological standards apply to in vitro toxicity testing of MB-07344?
Methodological Answer:
- Cell Line Validation: Use authenticated cell lines (e.g., STR profiling) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .
- Dose-Response Curves: Calculate IC values using ≥6 concentrations with triplicate replicates. Normalize to vehicle-treated cells .
- Ethical Compliance: Follow OECD/ICH guidelines for animal-derived reagents and obtain institutional review board (IRB) approval for human cell lines .
Advanced: How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate MB-07344's mechanism of action?
Methodological Answer:
- Multi-Omics Workflow:
- Transcriptomics: Perform RNA-seq with pathway enrichment (e.g., KEGG, GO) to identify dysregulated genes .
- Proteomics: Use SILAC or TMT labeling to quantify protein expression changes. Validate hits via western blot .
- Network Analysis: Merge datasets using tools like Cytoscape to map interaction networks and hub nodes .
- Experimental Controls: Include time-matched untreated samples and account for batch effects via ComBat or similar algorithms .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in MB-07344 efficacy studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .
- ANOVA with Post Hoc Tests: Compare multiple dose groups; apply Tukey’s HSD or Bonferroni correction for family-wise error .
- Bootstrap Resampling: Estimate confidence intervals for EC/IC values when sample sizes are small .
Advanced: How should researchers design longitudinal studies to assess MB-07344's chronic toxicity?
Methodological Answer:
- Endpoint Selection: Include histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral assessments .
- Cohort Design: Use staggered enrollment to account for attrition. Power analysis should determine sample size (α=0.05, β=0.2) .
- Data Censoring: Predefine criteria for excluding animals (e.g., intercurrent illness) to avoid bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
